molecular formula C12H17NO B12839177 2-(4-Methoxy-2-methylphenyl)pyrrolidine

2-(4-Methoxy-2-methylphenyl)pyrrolidine

Cat. No.: B12839177
M. Wt: 191.27 g/mol
InChI Key: HAFRYOXEJLKBGI-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. nih.govwikipedia.org This scaffold is prevalent in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.orgresearchgate.net Its structural features, such as its sp3-hybridized carbons that allow for three-dimensional exploration of chemical space and the basicity of the secondary amine, make it a highly versatile component in the design of new molecules. nih.gov

Substituted pyrrolidines are integral to numerous approved pharmaceuticals and clinical candidates, demonstrating their therapeutic relevance. lifechemicals.com The specific substitution pattern on the pyrrolidine ring can significantly influence the biological activity of the resulting molecule. researchgate.net For instance, these compounds have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and neuropharmacological agents. researchgate.netnih.govmdpi.com The development of novel synthetic methods, such as microwave-assisted organic synthesis (MAOS) and various catalytic cyclizations, has further expanded the accessibility and diversity of substituted pyrrolidine libraries for drug discovery. nih.govacs.org

Contextualization of 2-(4-Methoxy-2-methylphenyl)pyrrolidine within Aryl-Substituted Pyrrolidine Chemistry

Within the diverse family of substituted pyrrolidines, those bearing an aryl group at the 2-position represent a particularly important subclass. umich.edunih.gov 2-Arylpyrrolidines are key structural motifs in many biologically active compounds. nih.gov The direct attachment of an aromatic ring to the pyrrolidine core creates a rigid and defined orientation of the two moieties, which can be crucial for interaction with biological targets.

The specific compound, This compound , is characterized by a pyrrolidine ring substituted at the 2-position with a 4-methoxy-2-methylphenyl group. While detailed research on this exact molecule is not extensively documented in publicly available literature, its structure can be analyzed based on its constituent parts. The methoxy (B1213986) and methyl substituents on the phenyl ring are common in medicinal chemistry and can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The synthesis of 2-arylpyrrolidines can be achieved through various strategies, including the reaction of γ-ureidoacetals with phenols or copper-catalyzed intermolecular carboamination of vinylarenes. umich.edunih.gov These methods provide routes to access a variety of N-substituted and C-substituted 2-arylpyrrolidines. nih.gov The closely related compound, 2-(4-methoxyphenyl)pyrrolidine, is a known chemical entity used as a building block in synthesis. cymitquimica.comscbt.com The addition of a methyl group at the 2-position of the phenyl ring, as in the title compound, would likely be achieved by starting with appropriately substituted precursors in established synthetic routes.

Below is a table of predicted and known properties for the title compound and its close analog.

PropertyValue (this compound)Value (2-(4-Methoxyphenyl)pyrrolidine)
Molecular Formula C12H17NOC11H15NO cymitquimica.comscbt.com
Molecular Weight 191.27 g/mol (Calculated)177.24 g/mol cymitquimica.comscbt.com
CAS Number Not available74190-66-2 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3

InChI Key

HAFRYOXEJLKBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCCN2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 4 Methoxy 2 Methylphenyl Pyrrolidine

Advanced Retrosynthetic Analysis for 2-(4-Methoxy-2-methylphenyl)pyrrolidine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached, providing a blueprint for the forward synthesis. wikipedia.orgub.edu

Strategic Disconnections Targeting Key Carbon-Carbon and Carbon-Nitrogen Bonds

For the target molecule, this compound, two primary strategic disconnections guide the synthetic design.

C-C Bond Disconnection: The most logical disconnection is the bond between the C2 position of the pyrrolidine (B122466) ring and the aromatic ring. This approach simplifies the molecule into two key fragments: a pyrrolidine-based synthon and a (4-methoxy-2-methylphenyl) synthon. The pyrrolidine fragment can be envisioned as a nucleophile (e.g., an organometallic species) or an electrophile (e.g., an N-acyliminium ion), while the aromatic piece would carry the complementary reactivity.

C-N Bond Disconnection: An alternative strategy involves breaking one or more of the carbon-nitrogen bonds within the pyrrolidine ring. A double disconnection of the C-N bonds transforms the cyclic structure into a linear precursor. This approach typically points towards a cyclization reaction as the key ring-forming step in the forward synthesis, often from a linear amino ketone or amino alcohol derivative.

The table below outlines the synthons and their corresponding potential synthetic equivalents for these disconnections.

Disconnection TypeBond CleavedSynthon 1 (Pyrrolidine)Reagent Equivalent 1Synthon 2 (Aryl)Reagent Equivalent 2
C(sp²) - C(sp³) C2(pyrrolidine)-C1(aryl)2-Pyrrolidinyl cation or anionN-Boc-2-lithropyrrolidine or N-acyliminium ion(4-Methoxy-2-methylphenyl) anion(4-Methoxy-2-methylphenyl)magnesium bromide
C(sp³) - N N1-C2 and N1-C5Acyclic 1,4-dicarbonyl or ω-halo ketone1-(4-Methoxy-2-methylphenyl)-5-halopentan-1-oneAmmonia/amine sourceAmmonia or primary amine

Identification of Advanced Synthetic Intermediates and Precursors

Based on the retrosynthetic analysis, several key intermediates and precursors can be identified.

(4-Methoxy-2-methylphenyl) Precursors: The installation of the substituted aryl moiety is critical. A highly valuable and commercially available precursor for this is 4-Methoxy-2-methylphenylboronic acid . sigmaaldrich.com This intermediate is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov Its synthesis can be achieved from the corresponding Grignard reagent and trialkyl borate.

Pyrrolidine Precursors (for C-C coupling): For strategies involving the formation of the C-C bond as the final step, a precursor such as N-Boc-2-bromopyrrolidine or a pyrrolidine-2-boronic ester would be required. These can be prepared from proline or other commercially available pyrrolidine derivatives.

Acyclic Precursors (for C-N cyclization): For pathways relying on ring formation, a key precursor would be a linear molecule containing the entire carbon skeleton. An example is 1-(4-methoxy-2-methylphenyl)-5-chloropentan-1-one . This ω-chloroketone can be synthesized via Friedel-Crafts acylation of 3-methylanisole (B1663972) with 5-chlorovaleryl chloride. Subsequent biocatalytic amination and spontaneous cyclization can lead to the desired pyrrolidine. nih.govacs.org

Elucidation of Novel and Optimized Synthetic Pathways

Modern synthetic chemistry favors methods that are efficient, atom-economical, and allow for the rapid construction of molecular complexity. tandfonline.com Cascade and multicomponent reactions are at the forefront of these strategies.

Exploration of Pyrrolidine Ring Formation through Cascade and Multicomponent Reactions

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer powerful routes to the pyrrolidine core. tandfonline.comnih.govwikipedia.org

[3+2] Cycloaddition Reactions: A prominent MCR approach for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide. tandfonline.commappingignorance.org An azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde. This dipole can then react with a suitable dipolarophile to form the pyrrolidine ring. acs.org For the target molecule, this could involve the reaction of an imine derived from (4-methoxy-2-methyl)benzaldehyde with a glycine (B1666218) ester, which then cyclizes with a suitable two-carbon component.

Tandem and Cascade Cyclizations: Tandem reactions provide another elegant route. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce functionalized pyrrolidines. nih.gov Another approach involves the cycloisomerization of an alkynamine, catalyzed by platinum, followed by a nucleophilic addition and trapping cascade to yield pyrrolidine derivatives. nih.gov An efficient cascade involving an N-bromosuccinimide-induced aziridine (B145994) ring expansion has also been developed for synthesizing functionalized pyrrolidines. rsc.org

The following table summarizes some modern ring-forming strategies.

Reaction TypeKey FeaturesPotential Reactants for Target Synthesis
Multicomponent [3+2] Cycloaddition High atom economy; rapid complexity generation. tandfonline.comtandfonline.com(4-Methoxy-2-methyl)benzaldehyde, an amino ester, and a dipolarophile.
Biocatalytic Cascade High stereoselectivity; mild conditions. nih.govacs.org1-(4-methoxy-2-methylphenyl)-5-chloropentan-1-one, a transaminase, and an amine donor.
Metal-Catalyzed Tandem Cyclization Forms multiple bonds in one pot; utilizes simple precursors. nih.govnih.govAn appropriately substituted ω-alkynyl amine.

Installation and Functionalization of the (4-Methoxy-2-methylphenyl) Moiety

When the synthetic strategy involves forming the C-C bond between the two main fragments, the Suzuki-Miyaura cross-coupling reaction is a premier method. nih.govresearchgate.net This palladium-catalyzed reaction couples an organoborane with an organohalide. youtube.com

The synthesis of this compound could be achieved by coupling a pyrrolidine derivative, such as N-protected 2-bromopyrrolidine, with 4-methoxy-2-methylphenylboronic acid . sigmaaldrich.com The reaction typically requires a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base in a suitable solvent system. nih.govescholarship.org This method is highly versatile and tolerates a wide range of functional groups.

Alternative methods include copper-catalyzed intermolecular carboamination of a vinylarene. nih.gov This would involve reacting a custom-synthesized (4-methoxy-2-methyl)styrene with a potassium N-carbamoyl-β-aminoethyltrifluoroborate, which provides the nitrogen and two carbons of the pyrrolidine ring in a single step. nih.gov

Stereoselective Synthesis of this compound

The C2 position of the target molecule is a stereocenter, meaning the compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications. mdpi.com

Biocatalytic Approaches: One of the most effective methods for the asymmetric synthesis of 2-substituted pyrrolidines is the use of enzymes. Transaminases (TAs) can catalyze the asymmetric reductive amination of a prochiral ketone. nih.govacs.org By starting with 1-(4-methoxy-2-methylphenyl)-5-chloropentan-1-one, a suitable (R)- or (S)-selective transaminase can install the amine group with high enantiomeric excess. The resulting amino ketone then undergoes spontaneous intramolecular cyclization to yield the corresponding enantiopure pyrrolidine. nih.govacs.org

Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers via kinetic resolution. rsc.org This can be achieved enzymatically, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated. rsc.org Alternatively, dynamic kinetic resolution (DKR) can be employed, which combines the resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. rsc.orgwhiterose.ac.uk

Chiral Catalyst-Controlled Synthesis: Asymmetric catalysis can introduce chirality during the key bond-forming step. For example, the 1,3-dipolar cycloaddition to form the pyrrolidine ring can be rendered enantioselective by using a chiral metal catalyst or an organocatalyst. mappingignorance.org Similarly, the hydrogenation of a substituted pyrrole (B145914) precursor over a chiral rhodium or iridium catalyst can lead to a diastereoselective reduction to the desired pyrrolidine. researchgate.net

Stereoselective MethodPrincipleKey Reagents/CatalystsExpected Outcome
Biocatalytic Asymmetric Amination Enzyme-catalyzed stereoselective amine transfer to a prochiral ketone followed by cyclization. nih.govacs.orgTransaminase (R- or S-selective), PLP, amine donor.High enantiomeric excess (>95% ee) of either (R)- or (S)-enantiomer. acs.org
Dynamic Kinetic Resolution (DKR) Selective reaction of one enantiomer coupled with racemization of the other. rsc.orgChiral catalyst (e.g., chiral diamine ligand) and a reagent for derivatization.High yield and enantioselectivity of a single enantiomer derivative.
Asymmetric [3+2] Cycloaddition Chiral catalyst controls the facial selectivity of the cycloaddition. mappingignorance.orgChiral Lewis acid or organocatalyst.Enantioenriched pyrrolidine product.
Diastereoselective Reduction A chiral center on a pyrrole precursor directs the stereochemistry of hydrogenation. researchgate.netHeterogeneous catalyst (e.g., Rh/C) on a chiral pyrrole substrate.High diastereoselectivity.

Asymmetric Catalysis in Pyrrolidine Core Construction

Asymmetric catalysis offers a direct and efficient pathway to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both transition-metal catalysis and organocatalysis have been powerfully applied to the construction of the pyrrolidine core. nih.gov

Transition-metal catalysis, particularly with rhodium, copper, and palladium, is effective for constructing the pyrrolidine ring. morressier.comacs.org One prominent strategy involves the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with alkenes. For the synthesis of this compound, this would involve the reaction of an imine derived from glycine or another amino acid ester with an electron-deficient alkene, catalyzed by a chiral metal complex. A plausible precursor, an azomethine ylide, could be generated from the condensation of an amine and an aldehyde, which then reacts with a suitable dipolarophile.

Another powerful transition-metal-catalyzed approach is the C-H insertion or amination. Davies and co-workers developed rhodium(II)-catalyzed C-H insertion reactions that can form C₂-symmetrical pyrrolidines with high control over both diastereoselectivity and enantioselectivity. nih.gov Similarly, catalytic C(sp³)–H amination reactions provide a de novo strategy from simple hydrocarbon precursors to access 2,5-disubstituted pyrrolidines. acs.org

Organocatalysis, which utilizes small, metal-free organic molecules, has emerged as a complementary approach, with pyrrolidine-based catalysts themselves being stars of the field. rsc.orgnih.gov For the synthesis of the target compound, an organocatalytic Michael addition of a nitroalkane to an α,β-unsaturated aldehyde or ketone, followed by reductive cyclization, is a viable route. Chiral diarylprolinol silyl (B83357) ethers or other proline derivatives can effectively catalyze the initial conjugate addition, establishing the stereocenter that is carried through to the final product. nih.govbeilstein-journals.org

Table 1: Representative Asymmetric Catalytic Methods for Pyrrolidine Synthesis
MethodologyCatalyst TypeKey TransformationPotential Application for Target CompoundReference
[3+2] CycloadditionChiral Copper(I) or Silver(I) ComplexesAzomethine ylide + AlkeneReaction of an imine derived from 4-methoxy-2-methylbenzaldehyde (B1296303) with a glycine ester derivative and a dipolarophile. morressier.com
C-H InsertionChiral Rhodium(II) CarboxylatesIntramolecular amination of a diazo precursor.Cyclization of a suitably functionalized acyclic amine containing a diazo group. nih.gov
Michael AdditionChiral Diarylprolinol Silyl EtherAldehyde/Ketone + NitroalkeneAsymmetric addition of an aldehyde to a nitrostyrene (B7858105) derivative, followed by cyclization. beilstein-journals.org
[2+2+2] CycloadditionRuthenium or Cobalt ComplexesNitrogen-linked diynes + IsocyanatesConstruction of fused pyrrolidine systems, applicable in more complex syntheses. researchgate.net

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

A well-established method applicable to the synthesis of 2-arylpyrrolidines uses chiral amino alcohols, such as (R)-phenylglycinol, as the auxiliary. nih.govacs.org The synthesis could commence with the condensation of the chiral auxiliary with a suitable precursor to form a chiral imine or oxazolidine. A key step would be the diastereoselective addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from 4-methoxy-2-methylbromobenzene, to the chiral electrophilic scaffold. The stereochemistry of the addition is controlled by the steric and electronic properties of the chiral auxiliary. Subsequent chemical transformations, including cyclization and cleavage of the auxiliary, would yield the enantiopure this compound. Higashiyama and co-workers successfully applied this strategy for the synthesis of various trans-2,5-bis(aryl) pyrrolidines. acs.org

Table 2: Chiral Auxiliary-Based Synthesis of 2,5-Disubstituted Pyrrolidines
Chiral AuxiliaryStarting MaterialsKey Diastereoselective StepProduct TypeReference
(R)-PhenylglycinolAromatic aldehydes, Grignard reagentsAddition of Grignard reagent to a chiral iminetrans-2,5-bis(aryl)pyrrolidines nih.govacs.org
(R)-Glyceraldehyde AcetonideAllylmagnesium bromideDiastereoselective allylation of chiral imines2-Substituted pyrrolidines beilstein-journals.org
exo-3-Amino-2-hydroxybornanePhotocyclization precursorsSeparation of helical diastereomersOptically pure heterohelicenes researchgate.net

Diastereoselective Synthesis through Substrate Control

In substrate-controlled diastereoselective synthesis, the stereochemical information is embedded within the starting material itself. This approach is particularly powerful when starting from readily available chiral pool materials like amino acids, carbohydrates, or terpenes. nih.gov

For the synthesis of this compound, pyroglutamic acid is an excellent chiral starting material. acs.org The carboxylic acid functionality can be reduced to a hydroxymethyl group, which can then be used to introduce the aryl substituent. Alternatively, Lewis acid-mediated reaction of a pyroglutamic acid-derived hemiaminal with 3-methoxy-toluene could form the C-C bond at the 2-position. The stereoselectivity (cis vs. trans) of such additions can often be controlled by the choice of protecting group on the pyrrolidine nitrogen. acs.org

Another strategy involves the cyclization of an acyclic precursor that already contains one or more stereocenters. For instance, a chiral homoallylic amine, synthesized via the diastereoselective addition of allylmagnesium bromide to an imine derived from a chiral aldehyde (e.g., (R)-glyceraldehyde acetonide), can be cyclized. beilstein-journals.org A sequential hydrozirconation/iodination reaction can furnish the 2-substituted pyrrolidine with the stereochemistry at the C2 position being determined by the configuration of the starting chiral imine. beilstein-journals.org

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and sustainable processes. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govchemheterocycles.com

Solvent-Free and Atom-Economical Routes to this compound

Solvent-free reactions reduce environmental impact and simplify product purification. rsc.orgrsc.org Grinding or mechanochemical synthesis, where reactants are mixed in the absence of a bulk solvent, can promote reactions efficiently. researchgate.net For instance, pyrrolidine itself has been used as a catalyst in solvent-free grinding preparations of various organic molecules. researchgate.net A plausible solvent-free route to a precursor for the target compound could involve a Knoevenagel condensation catalyzed by a pyrrolidinium-based ionic liquid, which can act as both catalyst and reaction medium and is often recyclable. rsc.orgrsc.org

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. rsc.orgtandfonline.com The 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from 4-methoxy-2-methylbenzaldehyde and an amino acid ester) with an alkene is a highly atom-economical route to construct the substituted pyrrolidine ring in one step. nih.gov Such reactions can sometimes be performed under catalyst-free conditions in green solvents like ethanol/water. rsc.org

Photoredox and Electrosynthesis Applications in Pyrrolidine Chemistry

Photoredox catalysis and electrosynthesis are cutting-edge technologies that use light or electricity, respectively, to drive chemical reactions under mild conditions. acs.orgacs.org These methods can generate highly reactive radical intermediates that enable unique transformations. nih.govnih.gov

Visible-light photoredox catalysis can be applied to pyrrolidine synthesis through several mechanisms. One approach involves the generation of an azomethine ylide from a pyrrolidine precursor, which can then undergo a [3+2] cycloaddition. acs.org More recently, photoredox catalysis has been combined with Lewis acids to achieve the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines, allowing for skeletal remodeling and functionalization. nih.govchemrxiv.org This could be adapted for late-stage functionalization of a pre-formed pyrrolidine ring.

Electrosynthesis replaces chemical oxidants or reductants with electricity, making it an intrinsically green method. chemistryviews.orgrsc.org The Hofmann-Löffler-Freytag (HLF) reaction, a classical method for pyrrolidine synthesis, traditionally requires harsh oxidizing agents. Modern electrochemical approaches can generate the necessary N-centered radicals from tosyl-protected amines under mild conditions using simple graphite (B72142) electrodes. chemistryviews.org This method is scalable and can even be performed in a continuous flow reactor, offering significant advantages for industrial production. nih.govchemistryviews.org Another electrochemical strategy involves the oxidation of functionalized pyrrolidines to pyrrolidinones, which are versatile intermediates for further modification. organic-chemistry.org

Table 3: Green and Sustainable Synthetic Approaches
ApproachKey PrincipleExample Reaction TypeAdvantagesReference
Solvent-Free SynthesisElimination of volatile organic solventsKnoevenagel condensation with ionic liquid; GrindingReduced waste, simplified workup, recyclable catalyst. rsc.orgrsc.orgresearchgate.net
Atom EconomyMaximizing incorporation of starting materials[3+2] Cycloaddition; Multicomponent Reactions (MCRs)High efficiency, reduced byproducts, step economy. nih.govrsc.orgtandfonline.com
Photoredox CatalysisUse of visible light to initiate reactionsC-N bond cleavage; C(sp³)-H functionalizationMild conditions, unique radical pathways, high selectivity. nih.govchemrxiv.orgcharnwooddiscovery.com
ElectrosynthesisUse of electricity as a "reagent"Electrochemical HLF reaction; Shono-type oxidationAvoids toxic reagents, high chemoselectivity, scalable. nih.govchemistryviews.orgorganic-chemistry.org

Chemical Reactivity and Advanced Derivatization of 2 4 Methoxy 2 Methylphenyl Pyrrolidine

Mechanistic Studies of Chemical Transformations Involving 2-(4-Methoxy-2-methylphenyl)pyrrolidine

The inherent reactivity of this compound allows for a variety of chemical transformations, including oxidation, reduction, and ring-modifying reactions. Understanding the mechanisms of these processes is crucial for controlling reaction outcomes and designing synthetic pathways to novel derivatives.

Detailed Mechanistic Analysis of Oxidation Reactions of this compound

While specific mechanistic studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the oxidation of similar aliphatic amines and N-substituted pyrrolidines. The oxidation of aliphatic amines can proceed via several pathways, often initiated by an electron transfer from the nitrogen atom. researchgate.net

Electrochemical oxidation of N-carbomethoxypyrrolidine in methanol, for instance, leads to the formation of α-methoxylated products. researchgate.net This suggests that the oxidation of this compound could similarly proceed through an initial electron transfer from the pyrrolidine (B122466) nitrogen, followed by reaction at an adjacent carbon atom. The presence of the phenyl substituent at the C2 position may influence the regioselectivity of such an oxidation.

Furthermore, the oxidation of N-aryl pyrrolidines can lead to the formation of diones. For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione has been synthesized from the corresponding pyrrolidin-3-ol using various oxidizing agents. diva-portal.org This highlights a potential oxidative pathway for the pyrrolidine ring in the target molecule, should a hydroxyl group be present. The choice of oxidant is critical and can determine the reaction's course and efficiency.

Table 1: Potential Oxidation Reactions and Mechanistic Considerations

Reaction Type Reagents & Conditions Potential Products Mechanistic Notes
Electrochemical Oxidation Methanol, supporting electrolyte α-Alkoxylated pyrrolidine Initiated by electron transfer from the nitrogen atom. researchgate.net
Chemical Oxidation TEMPO, NaOCl Pyrrolidinone Oxidation of the secondary amine to an imine, followed by hydrolysis.

Comprehensive Investigation of Reduction Reactions of this compound

The reduction of this compound itself is not a common transformation as the pyrrolidine ring is already saturated. However, derivatives of this compound, such as those containing reducible functional groups on the phenyl ring or the pyrrolidine nitrogen, can undergo reduction. For instance, if a nitro group were introduced onto the phenyl ring, it could be readily reduced to an amino group using various metal-free or metal-catalyzed methods, such as with diboron (B99234) compounds and a suitable base. organic-chemistry.org

Similarly, if the pyrrolidine nitrogen were acylated, the resulting amide could be reduced to the corresponding amine. While the reduction of amides can be challenging, strong reducing agents like lithium aluminum hydride are effective. diva-portal.org The specific conditions for these reductions would depend on the nature of the substituent and the desired outcome.

Exploration of Ring-Opening and Ring-Expansion Reactions

Ring-opening and ring-expansion reactions of pyrrolidines offer pathways to structurally diverse molecules. While specific examples for this compound are scarce, related transformations provide insight into potential reactivity. For instance, the ring transformation of certain pyrrolidin-2-one derivatives has been shown to be catalyzed by bases, proceeding through a tetrahedral intermediate. nih.gov The rate-limiting step in such reactions can vary depending on the reaction conditions and the pKa of the buffer used. nih.gov

Ring-expansion reactions have been observed in related heterocyclic systems. For example, 4-chloromethyl-2-oxotetrahydropyrimidines can undergo ring expansion to form 1,3-diazepin-2-one derivatives when treated with various nucleophiles. rsc.org These reactions highlight the possibility of manipulating the pyrrolidine ring in the target molecule through the introduction of appropriate functional groups.

Site-Selective Functionalization Strategies

The distinct reactivity of the pyrrolidine nitrogen and the aromatic ring in this compound allows for site-selective derivatization, enabling the synthesis of a wide range of functionalized analogs.

Derivatization at the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can readily react with various electrophiles. This allows for a wide range of derivatization strategies, including acylation, alkylation, and sulfonylation. sigmaaldrich.com For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Similarly, alkylation can be achieved using alkyl halides. The choice of reagents and reaction conditions can be tailored to introduce a diverse array of substituents at the nitrogen atom.

The protection of the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be a strategic step in a multi-step synthesis. diva-portal.org This allows for subsequent modifications at other positions of the molecule without interference from the nitrogen atom. The protecting group can then be removed under specific conditions to regenerate the free amine. diva-portal.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and methyl groups. Both of these groups are ortho-, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. masterorganicchemistry.com The methoxy group is a stronger activating group than the methyl group, and its directing effect will likely dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the methoxy group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Reaction Reagent Expected Major Products Rationale
Nitration HNO₃, H₂SO₄ 2-(5-Nitro-4-methoxy-2-methylphenyl)pyrrolidine The methoxy group is a strong ortho, para-director. masterorganicchemistry.com
Bromination Br₂, FeBr₃ 2-(5-Bromo-4-methoxy-2-methylphenyl)pyrrolidine The methoxy group directs the incoming electrophile. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNA) on the phenyl ring of this compound is generally not favored, as the ring is electron-rich. SNA reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Without such activating groups, the displacement of a leaving group from the aromatic ring by a nucleophile is a difficult process. libretexts.org However, if a suitable leaving group, such as a halogen, were introduced onto the ring along with a strong electron-withdrawing group, nucleophilic substitution could become a viable functionalization strategy. nih.govresearchgate.net

Stereochemical Inversion and Retention Studies at the Pyrrolidine Stereocenter

The stereochemical integrity of the C2 stereocenter in 2-substituted pyrrolidines is a critical factor in their application, particularly in the development of chiral catalysts and pharmaceuticals. While specific studies on the stereochemical inversion and retention of this compound are not extensively documented in the public domain, general principles governing the stereochemical stability of 2-aryl-pyrrolidines can be applied.

The stereochemical outcome of reactions at the pyrrolidine stereocenter is influenced by several factors, including the nature of the substituent at the C2 position, the reaction conditions, and the presence of directing groups. For 2-aryl-pyrrolidines, the aryl group can influence the approach of reagents and stabilize intermediates, thereby dictating the stereoselectivity of a given transformation.

In many cases, reactions involving the pyrrolidine nitrogen or adjacent positions can proceed with either retention or inversion of configuration at the C2 stereocenter. For instance, N-alkylation or N-acylation reactions generally proceed with retention of stereochemistry as the C2 stereocenter is not directly involved. However, reactions that proceed through intermediates capable of equilibration, such as enolates or their equivalents, can lead to epimerization.

Quantum-chemical analyses on substituted pyrrolidines have shown that the conformational preferences and the relative stabilities of different stereoisomers are influenced by subtle stereoelectronic effects, such as gauche and anomeric effects. beilstein-journals.orgnih.gov For 2-aryl-pyrrolidines, the electronic nature of the aryl substituent can play a role in the stability of the C2 stereocenter. The methoxy and methyl groups on the phenyl ring of this compound can influence the electron density and steric environment around the stereocenter, potentially affecting its susceptibility to epimerization under certain conditions.

Studies on the diastereoselective synthesis of 2,5-disubstituted pyrrolidines have demonstrated that the stereochemical integrity can be controlled through the use of chiral auxiliaries or catalysts. acs.org For example, the sequential arylation of N-Boc-pyrrolidine has been shown to proceed with high selectivity, affording access to a range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with defined stereochemistry. acs.org These methodologies underscore the possibility of controlling the stereochemistry at the C2 position of pyrrolidines like this compound during synthetic transformations.

Table 1: Factors Influencing Stereochemical Outcome at the Pyrrolidine C2-Stereocenter (Analogous Systems)

FactorInfluence on StereochemistryExample from Literature (Analogous Systems)
Nature of Substituent The steric bulk and electronic properties of the C2 substituent can direct the approach of reagents.In the synthesis of trans-2,5-bis(aryl) pyrrolidines, the stereochemistry is controlled by two diastereoselective additions of Grignard reagents. acs.org
Reaction Conditions Temperature, solvent, and the nature of the reagents can affect the kinetic versus thermodynamic control of a reaction, influencing the stereochemical outcome.The enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine requires transmetalation to a configurationally stable organozinc reagent to preserve stereochemical integrity at room temperature. acs.org
Intermediate Stability The formation of planar or rapidly equilibrating intermediates can lead to loss of stereochemical information.Reactions proceeding via enolates or iminium ions can lead to racemization or epimerization if not properly controlled.
Directing Groups Functional groups on the pyrrolidine ring or the N-substituent can chelate to reagents, directing their approach and ensuring high stereoselectivity.In osmium-catalyzed aminohydroxylation for the synthesis of 2,5-cis-pyrrolidines, a coordinating group on the substrate is crucial for high diastereoselectivity. nih.gov

Construction of Complex Molecular Architectures from this compound

The structural framework of this compound makes it an attractive starting material for the synthesis of more complex, three-dimensional structures such as spirocyclic and fused-ring systems. These motifs are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.

Synthesis of Spirocyclic and Fused-Ring Systems

The pyrrolidine ring of this compound can serve as a key component in the construction of spirocyclic and fused-ring systems through various synthetic strategies. One of the most powerful methods for the synthesis of such systems is the [3+2] cycloaddition reaction of azomethine ylides. nih.gov

In a typical approach, the secondary amine of this compound can be condensed with an aldehyde to form an intermediate that, upon deprotonation or decarboxylation, generates an azomethine ylide. This ylide can then react with a suitable dipolarophile, such as an activated alkene, to furnish a spirocyclic or fused pyrrolidine derivative in a highly stereoselective manner. nih.gov The substitution pattern on the aryl ring of this compound can influence the reactivity and selectivity of these cycloaddition reactions.

Fused-ring systems containing the pyrrolidine moiety can also be accessed through intramolecular cyclization reactions. For instance, functionalization of the nitrogen atom of this compound with a chain containing a reactive group can be followed by an intramolecular cyclization to yield a fused bicyclic system. Copper-catalyzed intramolecular aminooxygenation of alkenes is one such method that has been used to create disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Recent advances have also demonstrated the synthesis of fused carbocyclic pyrrolidines through copper-catalyzed [3+2] cycloaddition of 2-arylaziridines with cyclic silyl (B83357) dienol ethers, highlighting a pathway to fused-[5,n] carbocyclic pyrrolidines. acs.org While this example starts from an aziridine (B145994), it showcases a strategy that could be adapted for pyrrolidine-based systems.

Table 2: Synthetic Strategies for Spirocyclic and Fused-Ring Pyrrolidines (General Methodologies)

StrategyDescriptionKey IntermediatesResulting System
[3+2] Cycloaddition Reaction of an azomethine ylide, generated from the pyrrolidine and an aldehyde, with a dipolarophile.Azomethine ylideSpirocyclic or Fused Pyrrolidine
Intramolecular Cyclization Cyclization of a pyrrolidine derivative bearing a tethered reactive group.N-functionalized pyrrolidineFused-Ring Pyrrolidine
Ring Expansion Cascade N-Bromosuccinimide-induced aziridine ring expansion to form functionalized pyrrolidines. nih.govAziridinium ionFused or Substituted Pyrrolidine
Annulation Reactions Reaction of α-aminomethyl esters derived from pyrrolidines with isocyanates. nih.govα-aminomethyl esterSpiro-fused dihydrouracils

Polymerization Studies Utilizing this compound as a Monomer Precursor

The unique structure of this compound suggests its potential as a monomer precursor for the synthesis of novel polymers. While specific polymerization studies of this compound are not widely reported, general principles of pyrrolidine-based polymer synthesis can be considered.

One potential route is through ring-opening polymerization (ROP). Although the pyrrolidine ring itself is generally stable, derivatization to more strained ring systems, such as N-sulfonylaziridines, can facilitate anionic ring-opening polymerization (AROP). nsf.gov The resulting polysulfonylaziridines are a class of polymers with interesting properties. By analogy, appropriate derivatization of the nitrogen atom of this compound could potentially lead to a monomer suitable for ROP.

Another approach could involve the synthesis of vinyl-substituted derivatives of this compound. The introduction of a polymerizable group, such as a vinyl or styrenyl moiety, onto the aromatic ring or as a substituent on the pyrrolidine ring would allow for its participation in conventional free-radical or controlled radical polymerization techniques. researchgate.net The resulting polymers would feature the this compound unit as a pendant group, imparting specific properties to the polymer backbone related to its chirality and functionality.

Furthermore, the secondary amine of this compound could be utilized in step-growth polymerization. For example, reaction with difunctional electrophiles such as diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The bulky and chiral nature of the this compound monomer unit would be expected to influence the polymer's solubility, thermal properties, and potentially its chiroptical characteristics.

Table 3: Potential Polymerization Strategies for this compound Derivatives

Polymerization TypeMonomer RequirementPotential Polymer Structure
Ring-Opening Polymerization (ROP) Derivatization to a strained ring system (e.g., N-activated aziridine).Linear polymer with pyrrolidine units in the backbone.
Chain-Growth Polymerization Introduction of a vinyl or other polymerizable group onto the molecule.Polymer with pendant this compound groups.
Step-Growth Polymerization Reaction of the secondary amine with difunctional electrophiles.Polyamides, polyureas, etc., with the pyrrolidine unit incorporated into the polymer backbone.

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Elucidation of 2 4 Methoxy 2 Methylphenyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

For a molecule with the complexity of 2-(4-Methoxy-2-methylphenyl)pyrrolidine, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial but often insufficient information for complete assignment due to signal overlap and complex coupling patterns. Multidimensional NMR techniques are indispensable for unambiguous assignments.

¹H-¹H Correlation Spectroscopy (COSY) is utilized to identify proton-proton coupling networks. For the title compound, COSY would reveal the correlations between the protons within the pyrrolidine (B122466) ring and any couplings between the benzylic proton and the pyrrolidine ring protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and the aromatic protons to their respective aromatic carbons. jst-ud.vn

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. jst-ud.vn This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the aromatic ring carbons, and from the benzylic proton to carbons in both the phenyl and pyrrolidine rings, thus confirming the connectivity of the two main structural motifs.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the 2-methyl group on the phenyl ring and the proton at the C2 position of the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrrolidine C2-H~4.0-4.5 (m)~60-65Aromatic C's, Pyrrolidine C5
Pyrrolidine C3-H₂~1.8-2.2 (m)~25-30Pyrrolidine C2, C4, C5
Pyrrolidine C4-H₂~1.6-2.0 (m)~23-28Pyrrolidine C3, C5
Pyrrolidine C5-H₂~3.0-3.5 (m)~45-50Pyrrolidine C2, C4
Pyrrolidine N-H~1.5-2.5 (br s)-Pyrrolidine C2, C5
Aromatic C1'-~135-140-
Aromatic C2'-CH₃~2.2-2.4 (s)~18-22Aromatic C1', C2', C3'
Aromatic C3'-H~6.7-6.9 (d)~115-120Aromatic C1', C2', C4', C5'
Aromatic C4'-OCH₃~3.7-3.9 (s)~55-58Aromatic C4'
Aromatic C5'-H~6.6-6.8 (dd)~110-115Aromatic C1', C3', C4'
Aromatic C6'-H~7.0-7.2 (d)~125-130Aromatic C2', C4'

Note: These are predicted values and may vary based on solvent and other experimental conditions. The data is inferred from general knowledge of similar structures.

Chiral NMR Reagent Applications for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for chiral compounds. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. nih.gov These agents react with or form diastereomeric complexes with the enantiomers, which are NMR-distinguishable. For this compound, which contains a secondary amine, a suitable CDA would be Mosher's acid chloride or (S)-N-(4-nitrophenoxy-carbonyl)phenylalanine methoxyethyl ester. researchgate.net The resulting diastereomeric amides would exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₂H₁₇NO), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. jst-ud.vn The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the title compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond between the pyrrolidine ring and the phenyl group, leading to the formation of a stable benzylic cation or a pyrrolidinium (B1226570) ion.

Loss of the methoxy group: Fragmentation involving the loss of a methyl radical (•CH₃) followed by CO, or the loss of a methoxy radical (•OCH₃).

Ring opening of the pyrrolidine: Fragmentation of the pyrrolidine ring itself.

Table 2: Predicted HRMS Fragmentation of this compound

m/z (Predicted)Possible Fragment Ion
191.1310[M]⁺ (Parent Ion)
176.1075[M - CH₃]⁺
121.0653[H₂C=N⁺(CH₂)₃CH-C₆H₄(OCH₃)]⁺ (from ring opening)
134.0915[CH₃OC₆H₃(CH₃)CH₂]⁺ (Benzylic cation)
70.0657[C₄H₈N]⁺ (Pyrrolidinium fragment)

Note: These are predicted fragmentation patterns based on common fragmentation rules for similar compounds. uni.lu

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. iosrjournals.org To perform this analysis, a suitable single crystal of a derivative of this compound would need to be grown. Often, this is achieved by forming a salt with a chiral acid or by derivatizing the amine with a heavy atom-containing reagent. The diffraction data provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the relative orientation of the substituted phenyl group. mdpi.com For a chiral crystal, the Flack parameter can be used to determine the absolute configuration (R or S) of the stereocenter at C2 of the pyrrolidine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, and the C-O stretch of the methoxy group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (weak-medium)Weak
Aromatic C-H Stretch3000-3100 (multiple weak)Strong
Aliphatic C-H Stretch2850-2960 (medium-strong)Medium-strong
Aromatic C=C Stretch1500-1600 (multiple medium)Strong
C-N Stretch1020-1250 (medium)Weak-medium
C-O Stretch (aryl ether)1200-1275 (strong)Medium

Note: These are predicted frequencies based on typical ranges for these functional groups. vscht.cz

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and determining their purity. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are commonly employed.

Chiral HPLC: For the separation of the enantiomers of this compound, various types of CSPs could be screened, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrin-based phases. mdpi.com The choice of mobile phase (normal phase or reversed phase) would be optimized to achieve baseline separation of the two enantiomers. sielc.com The area under each peak in the chromatogram is directly proportional to the concentration of that enantiomer, allowing for accurate determination of the enantiomeric excess.

Chiral GC: If the compound is sufficiently volatile and thermally stable, or can be derivatized to be so, chiral GC can also be a powerful separation technique. Derivatization of the amine with a suitable acylating or silylating agent might be necessary.

The development of a robust chiral chromatography method is essential not only for the final purity assessment but also for monitoring the progress of asymmetric syntheses of the target compound.

Theoretical and Computational Chemistry Studies on 2 4 Methoxy 2 Methylphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(4-Methoxy-2-methylphenyl)pyrrolidine, DFT calculations can elucidate its conformational preferences, electronic properties, and spectroscopic signatures. A common and effective level of theory for such organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G*, which is known to provide a good compromise between accuracy and computational efficiency for small to medium-sized organic molecules. reddit.com

Conformational Energy Landscape and Global Minimum Identification

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the pyrrolidine (B122466) ring and the rotation around the C-N bond connecting the phenyl ring to the pyrrolidine. The pyrrolidine ring is not planar and undergoes pseudorotation, leading to various envelope and twisted conformations. researchgate.net Theoretical studies on pyrrolidine itself have shown that the energy differences between these conformers, such as the N-H axial and N-H equatorial forms, are subtle and can be influenced by the choice of basis set. acs.org

For this compound, the presence of the bulky substituted phenyl group at the 2-position of the pyrrolidine ring significantly influences the conformational energy landscape. A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the C(phenyl)-C(pyrrolidine)-N-C(pyrrolidine) bond to identify the rotational barriers and low-energy conformers. It is anticipated that steric hindrance between the ortho-methyl group of the phenyl ring and the pyrrolidine ring will lead to a non-planar arrangement being the most stable.

Table 1: Theoretical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C(ortho)-C(ipso)-C(pyrrolidine)-N)Relative Energy (kcal/mol) (Theoretical)
Global Minimum (Staggered)~120°0.00
Local Minimum (Anti-periplanar)~180°1.5 - 2.5
Rotational Transition State (Eclipsed)~60°4.0 - 6.0

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which acts as the primary electron-donating group. The LUMO, conversely, would likely be distributed over the aromatic ring and the C-N bond, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

A Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxy (B1213986) group are expected to carry significant negative partial charges due to their high electronegativity. The carbon atoms of the phenyl ring will exhibit a more complex charge distribution due to the competing electron-donating effects of the methoxy and methyl groups and the electron-withdrawing nature of the pyrrolidine nitrogen.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Theoretical Electronic Properties and Reactivity Descriptors for this compound

PropertyTheoretical Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-0.5 to 0.0 eV
HOMO-LUMO Gap5.0 to 6.0 eV
Electronegativity (χ)3.0 to 3.25 eV
Chemical Hardness (η)2.5 to 3.0 eV

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the prediction of NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy and methyl protons, and the protons of the pyrrolidine ring. The chemical shifts of the aromatic protons would be influenced by the positions of the methoxy and methyl groups. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom, with the chemical shift of the methoxy carbon being particularly sensitive to its conformation. nih.gov

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the presence of specific functional groups. Key vibrational modes for this molecule would include the C-H stretching of the aromatic and aliphatic parts, the C-O stretching of the methoxy group, and the C-N stretching of the pyrrolidine ring. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Key Nuclei in this compound (Theoretical)

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C (ipso-pyrrolidine)130-135-
C (ortho-methyl)125-130-
C (meta-H)110-1156.7-6.9
C (para-methoxy)155-160-
C (methoxy)55-583.7-3.9
C (methyl)18-222.2-2.4
C (pyrrolidine, adjacent to N)50-552.8-3.2
C (pyrrolidine, adjacent to phenyl)60-653.5-3.9

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Theoretical)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2980
C=C Aromatic Ring Stretch1580-1620
C-O (Aryl Ether) Stretch1230-1270
C-N Stretch1180-1220

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Investigation of Solvent Effects on Molecular Conformation and Intermolecular Interactions

The conformation of this compound in solution can be significantly influenced by the solvent. MD simulations using an explicit solvent model, such as a water box with the TIP3P or SPC/E water models, can provide a realistic representation of the solvated system. The interactions between the solute and solvent molecules, particularly hydrogen bonding between the pyrrolidine nitrogen and water, can stabilize certain conformations over others.

The simulations would typically employ a force field, such as AMBER or GAFF, to describe the inter- and intramolecular forces. ambermd.orgambermd.org By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the conformational transitions and calculate the average properties of the molecule in its solvated state. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment.

Ligand-Protein Docking Simulations (Conceptual Framework for Future Study)

The pyrrolidine scaffold is a common feature in many biologically active molecules and drugs. nih.gov Therefore, it is conceivable that this compound could interact with various protein targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. springernature.combookpi.org

A conceptual framework for a future docking study would involve the following steps:

Target Identification: Based on the structural similarity of the molecule to known ligands, potential protein targets could be identified. For instance, the pyrrolidine motif is present in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or various neuronal receptors. nih.govacs.org The presence of the substituted phenyl ring might suggest interactions with hydrophobic pockets in enzymes or receptors.

Preparation of Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized using DFT. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand would be ranked based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

Such a study would provide valuable hypotheses about the potential biological activity of this compound and guide future experimental investigations.

No Information Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the chemical compound “this compound” and its potential applications in synthetic chemistry as outlined in the requested article structure.

The searches conducted did not yield any research findings, scholarly articles, or patents detailing the use of this specific compound as a chiral building block, a precursor for other organic molecules, in the design of organocatalysts, as a ligand for transition metal-catalyzed reactions, or in materials science.

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Potential Applications in Synthetic Chemistry (Excluding Biological/Clinical Uses)

Potential Applications in Synthetic Chemistry Excluding Biological/clinical Uses

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Future Research Directions and Outlook in 2 4 Methoxy 2 Methylphenyl Pyrrolidine Chemistry

Exploration of Emerging Synthetic Methodologies

The synthesis of structurally complex pyrrolidines, such as 2-(4-methoxy-2-methylphenyl)pyrrolidine, is poised to benefit significantly from emerging synthetic methodologies. Current research focuses on enhancing efficiency, stereoselectivity, and atom economy.

Future efforts will likely concentrate on the following areas:

Catalytic Asymmetric Synthesis: Building upon the success of organocatalysis in producing chiral pyrrolidines, new catalysts will be explored to control the stereochemistry at the C2 position. mdpi.com The development of novel dipeptide-like organocatalysts or spiro-pyrrolidine catalysts could offer enhanced enantioselectivity in reactions leading to the this compound core. mdpi.com

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach. Methodologies enabling the direct introduction of the 4-methoxy-2-methylphenyl group onto a pyrrolidine (B122466) ring, or the construction of the pyrrolidine ring via C-H amination of a suitable precursor, are highly desirable. nih.gov Recent advances in copper-catalyzed intramolecular C-H amination of N-halide amides offer a promising route for creating the pyrrolidine ring structure. nih.govacs.orgacs.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for their ability to construct complex molecules from simple starting materials in a single step. tandfonline.com Designing a convergent MCR that combines precursors for the aryl group, the pyrrolidine ring, and its substituents could provide a highly efficient pathway to this compound and its analogues. tandfonline.com

Photoredox and Lewis Acid Catalysis: The combination of photoredox and Lewis acid catalysis has recently been shown to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. chemrxiv.org This strategy could be adapted for skeletal remodeling, allowing for the derivatization of the pyrrolidine ring or its conversion into other heterocyclic systems. chemrxiv.org

MethodologyPotential AdvantageRelevant Research
Asymmetric OrganocatalysisHigh enantioselectivityDevelopment of novel proline-based dipeptide catalysts. mdpi.com
C-H AminationHigh atom economy, directnessCopper-catalyzed intramolecular amination of N-fluoride amides. nih.govacs.org
Multicomponent ReactionsStep-economy, diversityOne-pot cycloaddition reactions to form pyrrolidine hybrids. tandfonline.com
Photoredox/Lewis Acid CatalysisSkeletal remodeling, novel transformationsReductive C-N bond cleavage in N-benzoyl pyrrolidines. chemrxiv.org

Advanced Mechanistic Investigations of Novel Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, mechanistic studies will be essential to unlock its full synthetic potential.

Key areas for future mechanistic investigation include:

Copper-Catalyzed Amination: While Cu(I)/Cu(II) catalytic cycles have been proposed for pyrrolidine synthesis, detailed experimental and computational studies are needed to elucidate the precise mechanism, including the nature of the active copper species and the role of the ligand. nih.govacs.org Investigating the influence of the halide in N-X amide precursors (e.g., N-fluoro vs. N-chloro) can reveal pathways that favor higher yields and selectivity. nih.govacs.org

Borane-Catalyzed Dehydrogenation: The conversion of pyrrolidines to valuable pyrroles using catalysts like B(C₆F₅)₃ is an emerging area. acs.org Mechanistic studies are required to understand the hydride abstraction process, particularly the role of the nitrogen substituent and the electronic properties of the aryl group, such as the 4-methoxy and 2-methyl substituents in the target compound. acs.org

Cascade Reactions: Platinum/Brønsted acid catalysis can be used to synthesize pyrrolidine derivatives through a cascade process. nih.gov Elucidating the sequence of events, from the initial cycloisomerization to the trapping of cationic intermediates, will enable the rational design of more complex cascade reactions for creating novel derivatives of this compound. nih.gov

Computational Design of New Reactions and Derivatizations

Computational chemistry and in silico studies are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives and predict their properties.

Future computational work will likely involve:

Docking and Molecular Dynamics: In silico screening of derivatives against biological targets, such as enzymes or receptors, can identify promising candidates for medicinal chemistry applications. nih.govresearchgate.netrsc.org For instance, pyrrolidine derivatives have been studied as potential inhibitors of cyclooxygenase (COX) enzymes, and computational docking can predict the binding affinity and selectivity of novel analogues. nih.govrsc.org

QSAR (Quantitative Structure-Activity Relationship): By building QSAR models, researchers can correlate the structural features of this compound derivatives with their biological activity or physical properties. nih.gov This allows for the rational design of new compounds with enhanced potency or desired characteristics.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model proposed reaction mechanisms, determine transition state energies, and predict the outcomes of new reactions. nih.gov This is particularly valuable for understanding the selectivity in catalytic processes and for designing catalysts tailored to specific transformations involving the this compound scaffold. nih.govresearchgate.net

Computational TechniqueApplicationPotential Outcome
Molecular DockingVirtual screening against biological targetsIdentification of potential drug candidates. nih.govrsc.org
QSAR ModelingCorrelating structure with activity/propertiesRational design of more potent derivatives. nih.gov
DFT CalculationsModeling reaction pathwaysOptimization of catalysts and reaction conditions. nih.gov

Expansion of Applications in Catalysis and Materials Science

The unique structural features of this compound, combining a chiral pyrrolidine ring with a functionalized aryl group, make it an attractive scaffold for applications beyond traditional organic synthesis.

Future research will explore its potential in:

Organocatalysis: Chiral pyrrolidines are foundational structures in organocatalysis. mdpi.com The title compound and its derivatives could serve as new organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions. The electronic and steric influence of the 4-methoxy-2-methylphenyl group could impart unique reactivity and selectivity. mdpi.com

Cooperative Catalysis: The pyrrolidine nitrogen can act as a Lewis base or form an enamine, while the aryl ring could be further functionalized to coordinate with a metal. This creates opportunities for metal-organic cooperative catalysis, where both the organic moiety and a metal center participate in the catalytic cycle to enable novel transformations. tandfonline.com

Materials Science: Pyrrolidine-containing structures are being investigated for use in functional materials. The specific electronic properties conferred by the substituted phenyl ring could make derivatives of this compound suitable for incorporation into polymers, organic light-emitting diodes (OLEDs), or other advanced materials.

The outlook for this compound chemistry is one of expansive growth. By leveraging emerging synthetic techniques, detailed mechanistic studies, predictive computational models, and an imaginative approach to new applications, the scientific community is well-positioned to unlock the full potential of this promising heterocyclic scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxy-2-methylphenyl)pyrrolidine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Amidation/Alkylation : Introduce the pyrrolidine ring to the aromatic scaffold using coupling agents like EDCI/HOBt .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .
    Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of nucleophile), temperature (0–25°C), and solvent polarity (DMF for polar intermediates, DCM for non-polar steps) .

Q. How is X-ray crystallography used to resolve the stereochemistry of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks. Final R-factors should be <0.05 for high-resolution (<1.0 Å) data .
  • Validation : Check stereochemical accuracy using PLATON’s ADDSYM and TWINLAWS to detect missed symmetry or twinning .

Advanced Research Questions

Q. How can this compound be evaluated as a chiral ligand in asymmetric catalysis?

Methodological Answer:

  • Catalytic Screening : Test in model reactions (e.g., Michael addition, aldol condensation) with varying substrates (aryl aldehydes, nitroolefins).
  • Enantioselectivity Analysis : Use chiral HPLC (Chiralpak IA/IB columns) or NMR with chiral shift reagents to determine enantiomeric excess (ee) .
  • Structure-Activity Relationship (SAR) : Modify the methoxy/methyl substituents to assess steric/electronic effects on catalytic efficiency. Correlate results with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) .

Q. What methodologies are used to assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Biochemical Assays : Perform kinetic studies (IC₅₀, Ki) using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., SARS-CoV-2 main protease) .
  • In Vitro Validation : Combine with SPR (surface plasmon resonance) to measure binding affinity (KD) and selectivity against related enzymes .

Q. How should researchers address contradictions in reported biological activities of pyrrolidine derivatives?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (pH, temperature, co-solvents) across studies. For example, activity discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to account for heterogeneity .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., CLIA-certified labs) to isolate compound-specific effects .

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

  • Risk Mitigation : Assume worst-case toxicity (H301/H311 hazards) and use PPE (nitrile gloves, ANSI Z87.1 goggles) .
  • In Vitro Toxicity Screening : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and MTT assays (HEK293 cells) for acute cytotoxicity .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity and HEPA filters for aerosol containment .

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

  • Software Tools : Use SwissADME or ADMET Predictor to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., glucuronidation) with MetaSite, followed by LC-HRMS (Q-TOF, 30,000 resolution) for experimental validation .

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